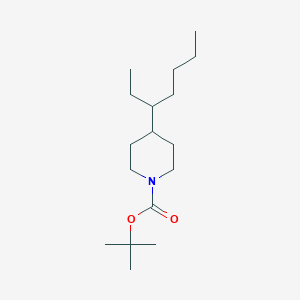

tert-Butyl 4-(heptan-3-yl)piperidine-1-carboxylate

Description

tert-Butyl 4-(heptan-3-yl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a branched heptan-3-yl substituent at the 4-position. The Boc group enhances stability during synthetic processes, while the heptan-3-yl chain contributes to lipophilicity, influencing solubility and bioavailability.

Below, we compare its properties and synthesis with those of documented compounds.

Properties

CAS No. |

651053-98-4 |

|---|---|

Molecular Formula |

C17H33NO2 |

Molecular Weight |

283.4 g/mol |

IUPAC Name |

tert-butyl 4-heptan-3-ylpiperidine-1-carboxylate |

InChI |

InChI=1S/C17H33NO2/c1-6-8-9-14(7-2)15-10-12-18(13-11-15)16(19)20-17(3,4)5/h14-15H,6-13H2,1-5H3 |

InChI Key |

AYMUCWMDGWFOLU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C1CCN(CC1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(heptan-3-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and heptan-3-yl bromide. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran for several hours.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like crystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 4-(heptan-3-yl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or heptan-3-yl groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, nucleophiles (amines, thiols), polar aprotic solvents.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 4-(heptan-3-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a building block in the synthesis of bioactive compounds.

Medicine: The compound is explored for its potential pharmacological properties. It may act as a precursor in the synthesis of therapeutic agents targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(heptan-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The presence of the tert-butyl and heptan-3-yl groups can influence the compound’s binding affinity and selectivity. The piperidine ring provides a scaffold that can interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Key Observations :

- Steric Effects : Branched alkyl chains (heptan-3-yl, 4-methylpentyl) introduce steric hindrance, which may slow reaction kinetics in subsequent functionalization steps compared to linear chains.

- Functional Group Compatibility : The Boc group remains stable under basic and nucleophilic conditions, as seen in the synthesis of compound 3b via Boc protection of 4-(4-methylpentyl)piperidine .

Comparison with Documented Syntheses :

- Compound 3b (tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate) was synthesized in 86% yield via Boc protection of 4-(4-methylpentyl)piperidine using Boc2O and triethylamine in dioxane/water .

- Compound 15 (tert-butyl 2-propylpiperidine-1-carboxylate) required lithiation with sec-butyllithium and CuCN·2LiCl catalysis for propyl group introduction , suggesting that steric bulk may necessitate optimized conditions for heptan-3-yl incorporation.

Physical and Spectroscopic Properties

Physical State :

Spectroscopic Data :

- NMR : Expected signals include:

- ¹H NMR : δ 1.2–1.5 ppm (m, Boc tert-butyl), δ 1.3–1.6 ppm (m, heptan-3-yl CH2), δ 3.0–4.0 ppm (m, piperidine CH2N).

- ¹³C NMR : δ 28–30 ppm (Boc CH3), δ 80 ppm (Boc quaternary C), δ 22–35 ppm (heptan-3-yl carbons). Comparable data for compound 3b showed distinct peaks for the Boc group and alkyl chain .

Biological Activity

Tert-butyl 4-(heptan-3-yl)piperidine-1-carboxylate is a compound of increasing interest within the fields of medicinal chemistry and pharmacology. Its unique structural features suggest potential biological activities, particularly in the context of neurological disorders and enzyme inhibition. This article reviews the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound consists of a piperidine ring substituted with a tert-butyl group and a heptan-3-yl chain at the 4-position. This configuration is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that compounds with similar structures often act as ligands for neurotransmitter receptors or as inhibitors for enzymes involved in metabolic pathways. The exact mechanism for this compound remains under investigation, but it likely involves modulation of neurotransmitter systems, particularly those related to cholinergic signaling.

In Vitro Studies

Recent studies have shown that this compound exhibits significant activity against various biological targets:

- Neuroprotective Effects : In vitro tests demonstrated that this compound can protect neuronal cells from apoptosis induced by oxidative stress. This is particularly relevant in models simulating neurodegenerative diseases, where oxidative damage plays a critical role.

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. Preliminary results suggest that it may possess moderate inhibitory activity, which could contribute to its neuroprotective effects by increasing acetylcholine levels in synaptic clefts.

- Anti-inflammatory Properties : Additional studies indicate that this compound may reduce the production of pro-inflammatory cytokines in microglial cells, suggesting a role in modulating neuroinflammation.

In Vivo Studies

While in vitro findings are promising, in vivo studies are essential for confirming biological activity:

- Animal Models : Research involving rodent models has begun to assess the pharmacokinetics and bioavailability of the compound. Initial findings indicate that it can cross the blood-brain barrier, which is crucial for treating central nervous system disorders.

- Behavioral Assessments : Behavioral tests in animal models have shown improvements in cognitive function following administration of the compound, aligning with its proposed mechanism as an AChE inhibitor.

Case Studies

Several case studies have been documented regarding the use of similar piperidine derivatives:

- Case Study 1 : A study on a related piperidine derivative demonstrated significant reductions in amyloid plaque formation in transgenic mice models of Alzheimer's disease, suggesting potential applications for this compound in similar therapeutic contexts.

- Case Study 2 : Another study focused on the anti-inflammatory properties of piperidine compounds showed that they could effectively reduce TNF-alpha levels in activated microglia, supporting the hypothesis that this compound may exert similar effects.

Data Summary Table

| Biological Activity | In Vitro Findings | In Vivo Findings |

|---|---|---|

| Neuroprotection | Significant reduction in apoptosis | Improved cognitive function |

| Enzyme Inhibition | Moderate AChE inhibition (IC50 range) | Bioavailability confirmed |

| Anti-inflammatory | Reduced cytokine production | Decreased TNF-alpha levels |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.